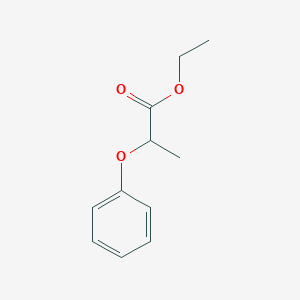

Ethyl 2-phenoxypropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 2-phenoxypropanoate |

InChI |

InChI=1S/C11H14O3/c1-3-13-11(12)9(2)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

IQNBTWADYKHANG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Phenoxypropanoate and Its Structural Analogs

Classical Chemical Synthesis Approaches

The foundational methods for constructing the Ethyl 2-phenoxypropanoate molecule rely on well-established reactions in organic chemistry, including esterification, ether synthesis, and alkylation.

Esterification Routes to this compound

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of 2-phenoxypropanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

The general reaction is as follows:

C₆H₅OCH(CH₃)COOH + CH₃CH₂OH ⇌ C₆H₅OCH(CH₃)COOCH₂CH₃ + H₂O

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). jcsp.org.pk For instance, a general procedure involves refluxing the 2-phenoxypropanoic acid with ethanol and a catalytic amount of p-TsOH for several hours. jcsp.org.pk The removal of water as it is formed can drive the equilibrium towards the product side, increasing the yield of the desired ester. A similar approach using sulfuric acid as the catalyst is also effective for producing ethyl esters from their corresponding carboxylic acids. mdpi.com The starting material, 2-phenoxypropanoic acid, is a commercially available solid with a melting point of 112-115 °C. sigmaaldrich.com

Williamson Ether Synthesis in the Preparation of Phenoxypropanoate Scaffolds

The Williamson ether synthesis provides a versatile alternative for creating the ether linkage in phenoxypropanoate structures. This method involves the reaction of a phenoxide ion with an alkyl halide in an Sₙ2 reaction. ucalgary.camasterorganicchemistry.com To synthesize this compound, this would typically involve the reaction of sodium phenoxide with an ethyl halopropanoate, such as ethyl 2-bromopropanoate (B1255678) or ethyl 2-chloropropanoate.

The synthesis can be broken down into two main steps:

Formation of the Phenoxide: Phenol (B47542) is deprotonated by a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide anion. ucalgary.caresearchgate.net

Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the ethyl 2-halopropanoate, displacing the halide to form the ether bond.

A documented process describes the reaction of a phenol with an ester of 2-chloropropionic acid in an inert solvent like toluene, using sodium hydroxide as the base. google.com The reaction is initially stirred at a temperature between 10°C and 35°C before being heated to reflux to ensure completion. google.com This approach is highly effective for primary alkyl halides, which are ideal for the Sₙ2 mechanism. masterorganicchemistry.com

Alkylation Reactions in Alpha-Position Functionalization

An alternative strategy to construct the this compound scaffold involves the alkylation of a precursor ester at the alpha-position (the carbon adjacent to the carbonyl group). In this approach, a simpler ester, such as ethyl phenoxyacetate, serves as the starting material.

The process generally follows these steps:

Enolate Formation: The ester is treated with a strong, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is a common choice for this purpose as it quantitatively deprotonates the α-carbon to form a lithium enolate. libretexts.orgyoutube.com The reaction is typically conducted at -78°C to prevent side reactions. youtube.com

Alkylation: The nucleophilic enolate is then reacted with an alkylating agent, such as methyl iodide (CH₃I), in an Sₙ2 reaction. youtube.com This introduces the methyl group at the alpha-position, yielding the final this compound product.

This method is advantageous as it allows for the introduction of various alkyl groups at the alpha-position, providing a route to a wide range of structural analogs. libretexts.org Milder alternatives, such as the Stork enamine synthesis, can also be employed for α-alkylation to avoid the harsh conditions associated with strong bases like LDA. libretexts.org

Asymmetric Synthesis and Stereocontrol in this compound Derivatives

The 2-position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Methods that control this stereochemistry are crucial for applications where a single enantiomer is required.

Catalytic Asymmetric Hydrogenation of Alpha-Phenoxy Esters to Chiral Alcohols

While not a direct synthesis of chiral this compound, a significant advancement involves the asymmetric reduction of racemic α-phenoxy esters to form enantioenriched chiral alcohols. This transformation is highly valuable as chiral alcohols are important building blocks in synthesis.

A highly effective system utilizes a ruthenium-based catalyst for the homogeneous asymmetric hydrogenation of racemic (±)-ethyl 2-phenoxypropionate. ualberta.caualberta.ca The catalyst is formed in situ from [Ru(1-3:5,6-η⁵-C₈H₁₁)(η⁶-anthracene)]BF₄ and a chiral diamine-phosphine ligand. ualberta.caualberta.ca This system reduces the ester functionality to a primary alcohol, yielding (R)-2-phenoxypropan-1-ol with high enantioselectivity. ualberta.ca

The reaction proceeds under mild conditions, and its efficiency is demonstrated by the high enantiomeric excess (ee) achieved. For example, the hydrogenation of (±)-ethyl 2-phenoxypropionate at 0°C resulted in a 95% ee of the corresponding chiral alcohol. ualberta.caualberta.ca

Dynamic Kinetic Resolution (DKR) in Enantioselective Transformations

The aforementioned asymmetric hydrogenation operates through a powerful process known as dynamic kinetic resolution (DKR). ualberta.caualberta.ca In a standard kinetic resolution, a chiral catalyst reacts faster with one enantiomer of a racemic mixture, allowing for their separation but limiting the maximum yield of the desired product to 50%. nih.gov

DKR overcomes this limitation by combining the fast, enantioselective reaction with a rapid, in-situ racemization of the starting material. nih.gov In the case of the hydrogenation of (±)-ethyl 2-phenoxypropanoate, a base (such as NaOEt) is added to the reaction mixture. ualberta.ca This base facilitates the continuous racemization of the ester at the α-position. As the chiral ruthenium catalyst selectively hydrogenates one enantiomer (e.g., the R-enantiomer), the remaining S-enantiomer is rapidly converted back into the R-enantiomer through the base-catalyzed equilibrium. This allows, in principle, for the entire racemic starting material to be converted into a single enantiomer of the product alcohol, achieving yields far exceeding the 50% limit of traditional kinetic resolution. ualberta.caualberta.ca

The effectiveness of this DKR process is highlighted by the high yields and enantiomeric excesses obtained under optimized conditions.

Table 1: Dynamic Kinetic Resolution (DKR) of (±)-Ethyl 2-phenoxypropanoate via Asymmetric Hydrogenation This table summarizes the results of the Ru-catalyzed hydrogenation which proceeds via DKR to produce an enantioenriched chiral alcohol.

| Catalyst System | Substrate | Conditions | Product | Conversion | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| Ru-complex with chiral diamine-phosphine ligand | (±)-Ethyl 2-phenoxypropionate | 4 atm H₂, NaOEt, DME, Room Temp, 1h | (R)-2-Phenoxypropan-1-ol | Quantitative | Up to 93% | ualberta.caualberta.ca |

| Ru-complex with chiral diamine-phosphine ligand | (±)-Ethyl 2-phenoxypropionate | 4 atm H₂, NaOEt, DME, 0 °C | (R)-2-Phenoxypropan-1-ol | Not specified | 95% | ualberta.caualberta.ca |

| Ru-complex with chiral diamine-phosphine ligand | (±)-Ethyl 2-phenoxypropionate | 15 atm H₂, NaOEt, DME, Room Temp, 9h | (R)-2-Phenoxypropan-1-ol | Not specified | 91% | ualberta.ca |

Chiral Auxiliary Approaches in Phenoxypropanoate Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often exclusive to a single stereoisomer. Chiral auxiliaries offer a powerful and reliable strategy for achieving such asymmetry. A chiral auxiliary is an optically active molecule that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. youtube.comwikipedia.org After guiding the formation of the desired stereocenter, the auxiliary is removed and can often be recycled. youtube.com

The general process involves covalently bonding the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate and sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered side. google.com This directed attack leads to the preferential formation of one diastereomer over the other. Subsequent cleavage of the auxiliary releases the desired enantiomerically enriched product.

Several classes of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. wikipedia.org These include Evans' oxazolidinones, Oppolzer's camphorsultam, and derivatives of trans-2-phenylcyclohexanol. wikipedia.org Evans' oxazolidinones, for instance, are highly effective in directing asymmetric alkylation and aldol (B89426) reactions, which has been demonstrated in the synthesis of complex natural products. wikipedia.org Similarly, camphorsultam has proven effective in controlling stereochemistry in Michael additions and other transformations. wikipedia.org While specific applications in the direct synthesis of this compound are not extensively documented, the principles are broadly applicable to its precursors. For example, the asymmetric alkylation of α-substituted carboxylic acids can be achieved using these established chiral auxiliary methods.

Table 1: Examples of Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application(s) | Reference |

|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric Aldol Reactions, Asymmetric Alkylation | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Michael Additions, Asymmetric Diels-Alder Reactions | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric Ene Reactions | wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric Alkylation, Aldehyde Additions | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation of Enolates | wikipedia.org |

Biocatalytic and Enzymatic Synthesis Routes for this compound and its Derivatives

Biocatalysis has emerged as a sustainable and efficient alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. rsc.orgacs.org This approach utilizes biological catalysts, such as isolated enzymes or whole microbial cells, to perform chemical transformations. acs.orgresearchgate.net The key advantages of biocatalysis include exceptional chemo-, regio-, and enantioselectivity, which often eliminates the need for complex protection and deprotection steps. rsc.orgresearchgate.net These methods are particularly valuable for producing optically active compounds, including the precursors and derivatives of this compound.

Esterase-Mediated Transesterification and Hydrolysis for Chiral Resolution

Kinetic resolution is a widely used enzymatic method for separating the enantiomers of a racemic mixture. rsc.org This technique relies on an enzyme's ability to selectively catalyze the reaction of one enantiomer at a much higher rate than the other. Hydrolases, particularly lipases and esterases, are the most commonly employed enzymes for this purpose due to their broad substrate tolerance, stability in organic solvents, and high stereoselectivity. rsc.orgresearchgate.net The resolution of racemic 2-phenoxypropionic acid, the parent acid of this compound, is of significant interest as the (R)-enantiomer is a precursor to potent herbicides. researchgate.netgoogle.com

Two primary strategies are used for the lipase-catalyzed resolution of this compound:

Enantioselective Esterification : A racemic mixture of 2-phenoxypropionic acid is reacted with an alcohol (e.g., 1-butanol) in a non-polar organic solvent. A lipase (B570770), such as Novozyme 435 (an immobilized form of Candida antarctica lipase B), selectively esterifies the (R)-enantiomer, leaving behind the unreacted (S)-enantiomer in high enantiomeric purity. researchgate.net

Asymmetric Hydrolysis : A racemic ester of 2-phenoxypropionic acid is subjected to hydrolysis in an aqueous environment using a lipase. The enzyme selectively hydrolyzes one ester enantiomer back into the corresponding acid, allowing for the separation of the remaining unreacted ester enantiomer. google.com

Research has demonstrated the versatility of lipases in these resolutions, with the choice of enzyme and solvent significantly influencing the reaction's efficiency and enantioselectivity (E-value). researchgate.net

Table 2: Lipase-Catalyzed Enantioselective Esterification of Racemic 2-Phenoxypropionic Acid

| Lipase Catalyst | Solvent | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|

| Novozyme 435 | Isooctane | Low | researchgate.net |

| Novozyme 435 | Toluene | Satisfactory | researchgate.net |

| Free C. antarctica Lipase B | Toluene | Better than immobilized form | researchgate.net |

Data derived from direct HPLC monitoring of lipase-catalyzed kinetic resolution experiments. researchgate.net

Whole-Cell Biotransformation Applications for Related Esters

Whole-cell biotransformation utilizes entire microorganisms (e.g., yeast, bacteria) as self-contained catalysts. acs.org This approach offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification processes and the presence of native systems for cofactor regeneration. acs.org The metabolic pathways within these cells provide a rich source of enzymes capable of performing a wide range of chemical reactions. acs.org

The yeast Yarrowia lipolytica has been identified as a robust whole-cell biocatalyst for the synthesis of various esters. researchgate.netmdpi.com In one study, Y. lipolytica biomass was used to catalyze the esterification of 3-phenylpropanoic acid with ethanol, achieving a 95% conversion to ethyl 3-phenylpropanoate after 24 hours. mdpi.com This result was comparable to the conversion achieved using the purified commercial lipase, Candida antarctica lipase B (CALB), demonstrating the high efficiency of the whole-cell system for this related ester. mdpi.com

Table 3: Whole-Cell vs. Purified Enzyme Esterification of 3-Phenylpropanoic Acid

| Catalyst | Substrate | Product | Conversion (4h) | Conversion (24h) | Reference |

|---|---|---|---|---|---|

| ***Y. lipolytica* Biomass** | 3-Phenylpropanoic Acid | Ethyl 3-phenylpropanoate | >90% | 95% | mdpi.com |

| CALB (Lipase) | 3-Phenylpropanoic Acid | Ethyl 3-phenylpropanoate | >90% | >90% | mdpi.com |

Furthermore, whole cells are highly effective in stereoselective reductions. For example, the yeast Pichia glucozyma has been used to reduce the ketoester ethyl benzoylacetate. unimi.it The biotransformation yielded (S)-ethyl-3-hydroxy-3-phenylpropanoate with an 87% yield and an 86% enantiomeric excess (ee) after just 4 hours, showcasing the cell's ability to produce chiral esters with high selectivity. unimi.it Even unmodified Escherichia coli cells have been shown to perform rapid, chemo- and enantioselective reductions of keto-acrylic compounds under mild, aqueous conditions, further highlighting the synthetic power and versatility of whole-cell biocatalysts. researchgate.net

Reactivity and Reaction Mechanisms of Ethyl 2 Phenoxypropanoate

Hydrolysis Pathways of Ethyl 2-Phenoxypropanoate Esters

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of an ester is a reversible reaction that results in a carboxylic acid and an alcohol. evitachem.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.govyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfers, the alcohol moiety is eliminated, and deprotonation of the newly formed carbonyl group yields the carboxylic acid and regenerates the acid catalyst. youtube.com

In the case of more complex phenoxypropanoate derivatives, such as the herbicide fenoxaprop-p-ethyl, the reaction conditions can influence which part of the molecule reacts. In acidic environments (pH 4–5), the benzoxazolyl-oxy-phenyl ether linkage is preferentially cleaved, yielding ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.netbyjus.comrsc.org This indicates that while the ester group can be hydrolyzed under acidic conditions, other functional groups within a larger molecule may be more susceptible depending on the specific pH.

| Derivative | pH | Conditions | Major Products |

| Fenoxaprop-p-ethyl | 4-5 | Aqueous buffer | Ethyl 2-(4-hydroxyphenoxy)propanoate, 6-chloro-2,3-dihydrobenzoxazol-2-one researchgate.netbyjus.com |

| Simple Esters | Acidic | Dilute acid (e.g., HCl, H₂SO₄), heat | Carboxylic acid, Alcohol evitachem.com |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is generally more efficient than acid-catalyzed hydrolysis. nih.gov The reaction proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), where a hydroxide (B78521) ion directly attacks the carbonyl carbon. nih.govscispace.com This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming a carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid to yield a carboxylate salt and an alcohol. nih.gov

For phenoxypropanoate derivatives like fenoxaprop-p-ethyl, hydrolysis under basic conditions (pH 8–10) leads to the breakdown of the ester bond, forming the corresponding carboxylate salt, fenoxaprop (B166891) acid. researchgate.netbyjus.comedscl.in This pathway is a standard saponification reaction and is the primary degradation route for such esters in alkaline aquatic environments. researchgate.net

| Derivative | pH | Conditions | Major Products |

| Fenoxaprop-p-ethyl | 8-10 | Aqueous buffer | Fenoxaprop acid, Ethanol (B145695) researchgate.netbyjus.com |

| Simple Esters | Basic | Dilute alkali (e.g., NaOH), heat | Carboxylate salt, Alcohol evitachem.com |

Reduction Reactions of the Ester Moiety in Phenoxypropanoates

The ester group in phenoxypropanoates can be reduced to a primary alcohol. This transformation requires a strong reducing agent due to the relative stability of the ester functionality. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of reducing esters to primary alcohols. evitachem.comscribd.comdokumen.pubresearchgate.net The reaction typically involves two additions of a hydride ion. researchgate.net First, a hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde. dokumen.pubresearchgate.net Since aldehydes are more reactive than esters, the aldehyde is immediately reduced by a second hydride ion to form the primary alcohol. researchgate.net

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. evitachem.comgoogle.com This difference in reactivity allows for the selective reduction of aldehydes and ketones in the presence of an ester group when using NaBH₄. The reduction of this compound with LiAlH₄ would yield 2-phenoxy-1-propanol.

Oxidation Reactions of Aromatic Moieties in Phenoxypropanoate Derivatives

The aromatic phenoxy ring in phenoxypropanoate derivatives can undergo oxidation, although the reaction often requires specific conditions or activating groups on the ring. For derivatives containing a hydroxyl group on the phenyl ring, such as (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, the hydroxyl group can be oxidized to form a quinone derivative.

More generally, the oxidation of phenols and phenol (B47542) ethers can proceed through the formation of phenoxy radicals. researchgate.net These radicals can be generated using enzymatic catalysts like laccase or chemical oxidants. researchgate.netnih.gov Once formed, these radical intermediates can be stabilized through C-C or C-O coupling reactions, leading to dimerization or polymerization. researchgate.net In some cases, oxidation can lead to the cleavage of the ether bond itself. For instance, hydroxyl radicals can selectively attack the aromatic ring, particularly at the position opposite a phenolic hydroxyl group, inducing ether bond cleavage. scispace.com

Nucleophilic Substitution Reactions and Their Scope

This compound and its derivatives can participate in nucleophilic substitution reactions in several ways. The synthesis of the compound itself is a classic example of a nucleophilic substitution known as the Williamson ether synthesis. byjus.commasterorganicchemistry.comlibretexts.org In this reaction, a phenoxide ion (formed by deprotonating a phenol with a base) acts as a nucleophile, attacking an alkyl halide such as ethyl 2-bromopropanoate (B1255678). byjus.comedscl.in The reaction proceeds via an SN2 mechanism, where the nucleophile displaces the halide leaving group to form the ether linkage. byjus.commasterorganicchemistry.com This method is versatile for preparing both symmetrical and asymmetrical ethers. byjus.com

The scope of nucleophilic substitution also extends to the aromatic ring, especially if it is substituted with activating groups. For example, the chlorine atom on the ring of ethyl 2-(2-chlorophenoxy)propanoate (B12347524) can be replaced by other nucleophiles like amines or thiols. nih.gov Furthermore, the propanoate side chain can also be the site of substitution. A chiral precursor, 3-chloro-1-phenyl-1-propanol, can undergo nucleophilic substitution with sodium ethoxide to form an ethyl ether with retention of configuration.

Enzymatic Reaction Mechanisms and Stereoselectivity of Esterases Towards this compound

Enzymatic reactions, particularly those involving hydrolases like lipases and esterases, are highly valuable for the synthesis of enantiomerically pure phenoxypropanoates. Since many biological activities, such as herbicidal action, are specific to one enantiomer (often the R-isomer), kinetic resolution of racemic mixtures is crucial. mdpi.com

Lipases from various microbial sources, including Candida antarctica (e.g., Novozym 435 or CALB), Pseudomonas cepacia (PCL), and Aspergillus oryzae, are frequently used to catalyze the stereoselective hydrolysis or transesterification of this compound and its derivatives. Current time information in Durgapur, IN.

In a typical kinetic resolution by hydrolysis, the enzyme selectively hydrolyzes one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer unreacted. For example, research has shown that Candida antarctica lipase (B570770) B (CALB) can catalyze the transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate, achieving 92% conversion and leaving the (S)-enantiomer with 98% enantiomeric excess (ee). Similarly, PCL has been used for the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, resulting in the (R)-ester with 98% ee and the (S)-acid with 93% ee at 50% conversion. The stereopreference can be influenced by the specific enzyme and the substrate's structure; for instance, Candida antarctica B shows a preference for the sn-3 position in the hydrolysis of trioctanoin. nih.gov

The reaction conditions, such as pH and temperature, are optimized to maximize both activity and enantioselectivity. For the resolution of 2-phenoxy-propionic acid methyl ester with a lipase from Aspergillus oryzae, optimal conditions were found to be pH 7.5 and 30°C, achieving a 99.5% enantiomeric excess of the substrate. Current time information in Durgapur, IN.

| Enzyme | Substrate | Reaction Type | Key Finding |

| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxy-3-phenylpropionate | Transesterification | 92% conversion, (S)-ester recovered with 98% ee. |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis | 50% conversion, (R)-ester recovered with 98% ee, (S)-acid with 93% ee. |

| Aspergillus oryzae Lipase (AOL) | Racemic 2-phenoxy-propionic acid methyl ester | Hydrolysis | At pH 7.5, 30°C, achieved 99.5% ee for the remaining substrate. Current time information in Durgapur, IN. |

Stereoselective Enzymatic Hydrolysis by Diverse Esterase Systems

The stereoselectivity of enzymatic hydrolysis of racemic this compound has been demonstrated using esterase systems from various microbial sources. A notable example involves the hydrolytic enzymes isolated from Brevibacterium imperiale B222. researchgate.net This bacterium possesses a complex of hydrolytic enzymes, including two distinct esterases that exhibit opposite enantiomeric preferences. researchgate.net

In a study by Bianchi et al. (1993), the enzymatic hydrolysis of (R,S)-ethyl 2-phenoxypropanoate was investigated using partially purified enzyme fractions from Brevibacterium imperiale B222. The results highlighted the differing stereoselectivities of the isolated esterase fractions. researchgate.net

One fraction (Fraction I) showed a preference for the (S)-enantiomer, leading to the production of (S)-2-phenoxypropionic acid and leaving behind the unreacted (R)-ethyl 2-phenoxypropanoate. Conversely, another fraction (Fraction IV) demonstrated a preference for the (R)-enantiomer. The degree of stereoselectivity, measured by the enantiomeric excess (ee) of the product and the remaining substrate, varied depending on the enzyme fraction used. researchgate.net

The hydrolysis of (R,S)-ethyl 2-phenoxypropanoate by Fraction I resulted in (R)-(+)-ethyl 2-phenoxypropanoate with an enantiomeric excess of 13%. In contrast, when Fraction IV was used for the hydrolysis of the methyl ester analogue, (R,S)-methyl 2-phenoxypropionate, it yielded the (S)-(-)-acid with an ee of 23% and the remaining (R)-(+)-ester with an ee of 42%. researchgate.net The study noted that the degree of stereoselectivity was influenced by the nature of the ester's alcohol group, with methyl and ethyl esters showing low stereoselectivity compared to others. researchgate.net

Table 1: Stereoselective Hydrolysis of 2-Phenoxypropionate Esters by Brevibacterium imperiale B222 Esterase Fractions researchgate.net

| Enzyme Fraction | Substrate | Recovered Ester | Enantiomeric Excess (ee) of Ester | Produced Acid | Enantiomeric Excess (ee) of Acid |

| Fraction I | (R,S)-ethyl 2-phenoxypropanoate | (R)-(+)-ethyl 2-phenoxypropanoate | 13% | (S)-2-phenoxypropionic acid | Not specified |

| Fraction IV | (R,S)-methyl 2-phenoxypropionate | (R)-(+)-methyl 2-phenoxypropionate | 42% | (S)-(-)-2-phenoxypropionic acid | 23% |

Chiral Recognition Mechanisms in Biocatalytic Processes

The ability of an enzyme to distinguish between the enantiomers of a chiral substrate like this compound is fundamentally determined by the three-dimensional structure of its active site. acsgcipr.org Most hydrolases, including esterases, operate via the formation of an acyl-enzyme intermediate, typically involving a serine or cysteine residue in the catalytic triad (B1167595) of the active site. acsgcipr.org

Chiral recognition arises from the differential binding affinity of the two enantiomers within this active site. For catalysis to occur, the substrate must fit into the active site in a specific orientation that allows the ester bond to be positioned correctly relative to the catalytic residues. The architecture of the active site, which includes the spatial arrangement of amino acid side chains, creates a chiral environment. acsgcipr.orgnih.gov

One enantiomer will fit more snugly and with more favorable interactions (e.g., hydrophobic interactions, hydrogen bonds) into this chiral pocket than the other. The less-favored enantiomer may experience steric hindrance or unfavorable electrostatic interactions, preventing it from achieving the optimal orientation for hydrolysis. This difference in binding and orientation leads to a significant difference in the activation energy for the hydrolysis of the two enantiomers, resulting in the observed stereoselectivity. acsgcipr.org

The size and shape of the active site cavity are critical. For instance, studies on other esterases have shown that a voluminous but constrained active site can accommodate a broad range of substrates while still being able to discriminate between enantiomers. nih.gov In the case of the esterases from Brevibacterium imperiale, the presence of two enzymes with opposite enantiopreferences suggests that the bacterium has evolved two distinct active site architectures, each tailored to preferentially bind and hydrolyze one of the enantiomers of 2-aryloxypropionic acid esters. researchgate.net

Derivatives of Ethyl 2 Phenoxypropanoate: Advanced Synthesis and Chemical Transformations

Synthesis of Substituted Phenoxypropanoate Esters (e.g., Halogenated, Hydroxylated, Cyano-substituted)

The introduction of substituents onto the phenoxy ring of ethyl 2-phenoxypropanoate is a key strategy for modifying its chemical and biological properties. Syntheses often involve either the use of a pre-substituted phenol (B47542) or the direct functionalization of the phenoxypropanoate backbone.

Halogenated Derivatives: Halogenated phenoxypropanoates are of particular interest, often serving as precursors to agrochemicals. A direct approach involves the electrophilic halogenation of an existing phenoxypropanoate ester. For instance, ethyl 2-methyl-2-phenoxypropanoate can be treated with N-chlorosuccinimide (NCS) in the presence of thianthrene (B1682798) (TT) and trifluoromethanesulfonic acid (TfOH) to yield its chlorinated derivative, clofibrate. rsc.orgresearchgate.net This same protocol can be used for further halogenation, such as ortho-bromination or iodination. rsc.org An alternative strategy involves building the molecule from halogenated precursors. For example, the herbicide Quizalofop-ethyl (B1680411), which contains a chloroquioxaline substituent, is synthesized from 2-chloroquinoxaline (B48734) derivatives, hydroquinone (B1673460), and α-halogenopropanoic acid derivatives. scispace.com

Hydroxylated Derivatives: The synthesis of hydroxylated phenoxypropanoate esters can be achieved through several routes. One common method is the esterification of the corresponding hydroxylated phenoxypropanoic acid. A patented method describes the preparation of ethyl 2-(4-hydroxyl phenoxy) propionate (B1217596) by reacting 2-(4-hydroxyl phenoxy) propionic acid with ethanol (B145695). google.com The precursor acid itself can be synthesized by reacting phenol with S-2-chloropropionic acid, followed by halogenation at the 4-position and subsequent reaction with an alkali to introduce the hydroxyl group. Another approach involves the nucleophilic substitution reaction of hydroquinone with ethyl tosylate under phase transfer catalysis conditions to directly produce (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.

Cyano-substituted Derivatives: Cyano-substituted phenoxypropanoates serve as versatile intermediates for creating more complex heterocyclic structures. The synthesis typically begins with a cyanophenol. For example, 4-cyanophenol can be reacted with ethyl 2-chloropropanoate to yield the corresponding cyano-phenoxypropanoate intermediate. sioc-journal.cn This intermediate can then be used to synthesize a variety of compounds, such as those containing 1,3,4-oxadiazole (B1194373) rings. sioc-journal.cn

Table 1: Synthesis of Substituted this compound Derivatives

| Derivative Type | Starting Materials | Reagents and Conditions | Product | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Halogenated | Ethyl 2-methyl-2-phenoxypropanoate | N-chlorosuccinimide (NCS), Thianthrene (TT), Trifluoromethanesulfonic acid (TfOH) | Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (B8313121) (Clofibrate) | Catalytic system enables direct chlorination of the phenoxy ring. | rsc.orgresearchgate.net |

| Halogenated | 2-chloroquinoxaline, Hydroquinone, α-halogenopropanoic acid derivative | Base-catalyzed multi-step synthesis | Ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate (Quizalofop-ethyl) | Synthesis of complex heterocyclic halogenated derivatives for herbicidal applications. | scispace.com |

| Hydroxylated | 2-(4-hydroxyl phenoxy) propionic acid, Ethanol | Toluene (as methylbenzene), heat, reduced-pressure distillation | Ethyl 2-(4-hydroxyl phenoxy) propionate | Industrial-scale esterification process. | google.com |

| Hydroxylated | Hydroquinone, Ethyl tosylate | Alkali, Phase transfer catalyst, N₂ atmosphere, 80–140 °C | (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | Nucleophilic substitution provides high selectivity and yield. | |

| Cyano-substituted | 4-Cyanophenol, Ethyl 2-chloropropanoate | - | Ethyl 2-(4-cyanophenoxy)propanoate | Precursor for the synthesis of 1,3,4-oxadiazole derivatives. | sioc-journal.cn |

Chemical Transformations of Functionalized this compound Derivatives

Functionalized this compound derivatives are valuable platforms for further chemical synthesis. The substituents on the phenoxy ring and the ester group itself can undergo a variety of transformations to yield new and complex molecules.

One significant transformation is the reaction of the ester group to form other functional derivatives. For example, ethyl esters of 2-[2-(N-phenylcarbamoyl)phenoxy]alkanoic acids can be reacted with hydrazine. researchgate.net This reaction converts the ethyl ester into a hydrazide, which serves as a key intermediate for synthesizing other compounds like Schiff bases and N-imido-derivatives. researchgate.net Similarly, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be used in further reactions.

The functional groups on the phenoxy ring can also be transformed. While direct examples on this compound are specific, analogous reactions on similar structures highlight the possibilities. For instance, a hydroxyl group on a phenyl ring can be a site for further alkylation or esterification. A hydroxylated intermediate, such as ethyl-3-hydroxy-2-phenylpropanoate, can have its alcohol group converted into a halogen, which then becomes a reactive site for nucleophilic substitution. anselm.edu This demonstrates a pathway for converting one functional group into another to build molecular complexity. Furthermore, the entire functionalized phenoxypropanoate structure can participate in more complex, metal-catalyzed reactions. For example, palladium-catalyzed reactions have been developed for the aminoimidoylation of related α-isocyanoacetates, showing how the core structure can be cyclized to form dihydroisoquinolines. rsc.org

Table 2: Chemical Transformations of Functionalized this compound Derivatives | Starting Derivative | Reagents/Reaction Type | Product | Purpose/Significance | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl 2-[2-(N-phenylcarbamoyl)phenoxy]propanoate | Hydrazine | 2-[2-(N-phenylcarbamoyl)phenoxy]propanoic acid hydrazide | Conversion of the ester to a hydrazide, a key intermediate for further synthesis (e.g., Schiff bases). | researchgate.net | | Methyl 2-methyl-2-phenylpropanoate | Strong acid or base (e.g., NaOH) / Hydrolysis | 2-methyl-2-phenylpropanoic acid | Regeneration of the carboxylic acid for further derivatization. | | | Methyl 2-methyl-2-phenylpropanoate | Reducing agents (e.g., Lithium aluminum hydride) / Reduction | 2-methyl-2-phenylpropan-1-ol (B1266538) | Reduction of the ester to the corresponding primary alcohol. | | | Ethyl 2-benzyl-2-isocyano-3-phenylpropanoate (related structure) | Pd(OAc)₂, PPh₃, Cs₂CO₃ / Palladium-catalyzed aminoimidoylation | Ethyl 3-benzyl-1-morpholino-3,4-dihydroisoquinoline-3-carboxylate | Intramolecular cyclization to form complex heterocyclic structures. | rsc.org | | Ethyl-3-hydroxy-2-phenylpropanoate (related structure) | Halogenating agent, then a nucleophile | Halogenated intermediate, then substituted product | Demonstrates conversion of a hydroxyl group to a leaving group for nucleophilic substitution. | anselm.edu |

Environmental Transformations and Fate of Ethyl 2 Phenoxypropanoate Derivatives

Degradation Pathways in Environmental Matrices

The degradation of ethyl 2-phenoxypropanoate derivatives in soil and water occurs through several key pathways. The parent ester is often rapidly transformed, with its persistence being influenced by factors such as pH, sunlight exposure, and microbial populations.

The hydrolysis of this compound derivatives, such as fenoxaprop-p-ethyl, is a critical degradation pathway, with its kinetics being strongly dependent on the pH of the surrounding medium. researchgate.net Studies show that these compounds are relatively stable in neutral conditions but degrade rapidly in both acidic and alkaline environments. researchgate.net The degradation typically follows first-order kinetics. researchgate.net

Two primary hydrolysis mechanisms have been identified, dictated by the pH conditions:

Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., pH 4-5), the primary reaction involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. This results in the formation of metabolites such as ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.net On the surfaces of certain clays (B1170129) like Fe³⁺ and Al³⁺ montmorillonite, the protonation of the benzoxazole (B165842) ring nitrogen can catalyze this ether bridge cleavage. acs.org

Base-Catalyzed Hydrolysis : In basic or alkaline conditions (e.g., pH 8-10), the degradation pathway shifts. The primary reaction is the hydrolysis of the ester bond, a process also known as de-esterification. researchgate.netnih.gov This yields the corresponding carboxylic acid metabolite, fenoxaprop (B166891) acid (FA), which often retains herbicidal activity. researchgate.netfao.org This reaction is significantly faster at higher pH levels; for instance, the half-life of fenoxaprop-ethyl (B166152) is only 8.3 hours at pH 9.1, while hydrolysis is much slower at pH 6.1 and 7.4. nih.gov On Ca²⁺ and Na⁺ clays, the coordination of the ester's carbonyl oxygen with hydrated metal ions is believed to facilitate this ester bond hydrolysis. acs.org

In neutral environments (pH 6-7), both degradation pathways can occur simultaneously. researchgate.net

| pH Condition | Primary Mechanism | Major Degradation Products | Reference |

|---|---|---|---|

| Acidic (pH 4-5) | Cleavage of ether linkage | Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) | researchgate.netacs.org |

| Neutral (pH 6-7) | Concurrent ether and ester hydrolysis | EHPP, CDHB, and Fenoxaprop Acid (FA) | researchgate.net |

| Alkaline (pH 8-10) | Hydrolysis of ester bond (De-esterification) | Fenoxaprop Acid (FA) | researchgate.netacs.orgnih.gov |

Photodegradation, or photolysis, is another significant pathway for the transformation of phenoxypropanoate derivatives in the environment. Exposure to sunlight can break down these compounds, both in aqueous solutions and on soil surfaces.

For fenoxaprop-P-ethyl in a sterile buffer solution at pH 5, the half-life (DT50) under simulated sunlight has been estimated at over 200 hours, which translates to an environmental half-life of approximately 53.5 days assuming 12 hours of sunlight per day. fao.org In soil, the photodegradation of related compounds like quizalofop-ethyl (B1680411) (DPX-Y6202) has been shown to produce metabolites such as its corresponding acid, 4-(6-chloroquinoxalin-2-yloxy)phenol, and 6-chloroquinoxalin-2-ol, with an estimated half-life of 55 days for the parent compound. epa.gov

However, the rate and products of photolysis can vary, and some degradation products may be more resistant to further photodegradation than the parent compound. For example, one of the main intermediates of fenoxaprop-ethyl was found to be more resistant to photolysis under certain light wavelengths. researchgate.net The photolysis of another related herbicide, clodinafop-propargyl, resulted in four primary photoproducts: 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoic acid, prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate, ethyl 2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate, and 1-hydroxypropanyl-2-[(5-chloro-3-fluoro-2-pyridyloxy) phenoxy] propanoate. ekb.egekb.eg

| Compound | Environmental Matrix | Half-Life (DT50) | Identified Photoproducts | Reference |

|---|---|---|---|---|

| Fenoxaprop-P-ethyl | Aqueous Buffer (pH 5) | ~53.5 days (estimated) | Not specified | fao.org |

| Quizalofop-ethyl | Soil | ~55 days | Quizalofop acid, 4-(6-chloroquinoxalin-2-yloxy)phenol, 6-chloroquinoxalin-2-ol | epa.gov |

| Clodinafop-propargyl | Glass Surface (UV) | Not specified | Clodinafop acid, prop-2-ynyl-2-[(5-chloro-3-hydroxy-2-pyridyloxy) phenoxy] propanoate, etc. | ekb.egekb.eg |

Biodegradation by soil and water microorganisms is a predominant mechanism for the dissipation of phenoxypropanoate herbicides. researchgate.net The initial step in the microbial metabolism of these compounds is often the cleavage of the ester bond (de-esterification) to form the corresponding acid, which is then further degraded. nih.govresearchgate.net

Bacterial degradation of the resulting phenoxyalkanoic acids typically proceeds by the cleavage of the ether linkage, a reaction often initiated by α-ketoglutarate-dependent dioxygenase enzymes. researchgate.netnih.gov This step yields intermediates like 4-chloro-2-methylphenol (B52076) or 2,4-dichlorophenol. researchgate.net These phenolic intermediates are then further metabolized, often via a modified ortho cleavage pathway. nih.gov

Several bacterial species have been identified that can degrade these herbicides. A consortium of bacteria isolated from soil was shown to completely degrade fenoxaprop-ethyl, identifying fenoxaprop acid (FA), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB), 2-amino-5-chlorophenol (B1209517) (2A5CP), and 2-(4-hydroxyphenoxy)-propionic acid (HPP) as intermediate metabolites. researchgate.net Specific strains like Rhodoferax sp. and Delftia acidovorans are capable of degrading both enantiomers of phenoxypropionate herbicides. nih.gov The genes responsible for these degradation pathways, such as the tfd genes (e.g., tfdA, tfdB, tfdC), have been identified in these microorganisms. nih.gov

Photodegradation Processes in Aqueous and Soil Systems

Enantioselective Environmental Degradation of Chiral Phenoxypropanoate Derivatives

Many phenoxypropanoate herbicides, including this compound derivatives, are chiral molecules, existing as two enantiomers (R and S forms). Typically, only the R-enantiomer possesses significant herbicidal activity. fao.orgmdpi.com In the environment, microorganisms often degrade one enantiomer faster than the other, a phenomenon known as enantioselective degradation. asm.orgnih.gov

Studies on fenoxaprop-ethyl (FE) in soil have demonstrated that the herbicidally inactive S-(-)-enantiomer is degraded more rapidly than the active R-(+)-enantiomer. nih.gov This enantioselectivity extends to its primary chiral metabolite, fenoxaprop acid (FA), where the S-(-)-FA is also preferentially degraded. nih.gov The half-life of S-FA in three different soils ranged from 2.03 to 5.17 days, while the half-life of the active R-FA was longer, ranging from 2.42 to 20.39 days. nih.gov Interestingly, the inversion of the S-(-)-FA enantiomer to the R-(+)-FA enantiomer was observed in some soils, which could prolong the herbicidal activity. nih.gov

The molecular basis for this selectivity lies in the specific enzymes produced by microorganisms. Aryloxyalkanoate dioxygenases (AADs) are a class of enzymes that initiate the degradation and exhibit varying preferences for R- or S-stereoisomers. pnas.orgnih.gov For example, the AAD-1 enzyme preferentially degrades the (R)-enantiomers of chiral auxins and aryloxyphenoxypropionate (AOPP) herbicides, while the AAD-2 enzyme is selective for the (S)-stereoisomers. pnas.org Similarly, bacterial strains like Rhodoferax sp. and Delftia acidovorans have been shown to cleave the R-enantiomers of dichlorprop (B359615) at higher rates than the S-enantiomers. nih.gov

| Compound | Matrix | Enantioselective Behavior | Reference |

|---|---|---|---|

| Fenoxaprop-ethyl (FE) | Soil | S-(-)-enantiomer degrades faster than R-(+)-enantiomer. | nih.gov |

| Fenoxaprop Acid (FA) | Soil | S-(-)-enantiomer degrades faster than R-(+)-enantiomer. Half-life (S-form): 2.0-5.2 days; Half-life (R-form): 2.4-20.4 days. | nih.gov |

| Dichlorprop | Bacterial Culture | R-enantiomers are cleaved at higher rates than S-enantiomers by certain strains. | nih.gov |

Identification and Characterization of Environmental Metabolites

The degradation of this compound derivatives through hydrolysis, photolysis, and microbial action results in a suite of environmental metabolites. The identification of these products is crucial for understanding the complete environmental fate of the parent herbicide. regulations.gov

For fenoxaprop-ethyl, the metabolic pathway is well-documented. The parent ester is rapidly cleaved to its free acid, fenoxaprop (also called fenoxaprop acid). fao.orgepa.gov This acid can then be further degraded, losing the phenoxypropionic acid moiety to yield 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) . regulations.govepa.gov These two compounds, fenoxaprop acid and CDHB, are considered the primary metabolites of concern in plants and the environment. epa.govregulations.govecfr.gov

Other metabolites have been identified under specific conditions. Hydrolysis under acidic conditions can produce ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) . researchgate.net Further microbial degradation can lead to the formation of 2-(4-hydroxyphenoxy)propanoic acid (HPPA) and 2-amino-5-chlorophenol (2A5CP) . researchgate.net The study of fenoxaprop-ethyl's fate in aquatic systems confirmed that FA, HPPA, and CDHB were the main metabolites found in zebrafish. researchgate.net

| Metabolite Name | Abbreviation | Formation Pathway(s) | Reference |

|---|---|---|---|

| 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoic acid | Fenoxaprop / Fenoxaprop Acid (FA) | Hydrolysis, Photolysis, Microbial Degradation | researchgate.netresearchgate.netnih.govepa.gov |

| 6-chloro-2,3-dihydrobenzoxazol-2-one | CDHB | Hydrolysis, Microbial Degradation | researchgate.netresearchgate.netnih.govepa.gov |

| Ethyl 2-(4-hydroxyphenoxy)propanoate | EHPP | Acidic Hydrolysis | researchgate.net |

| 2-(4-hydroxyphenoxy)propanoic acid | HPPA | Microbial Degradation | researchgate.net |

| 2-amino-5-chlorophenol | 2A5CP | Microbial Degradation | researchgate.net |

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of Ethyl 2-phenoxypropanoate in synthetic chemistry research?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular structure and detect impurities .

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity and resolve isomers.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹) .

- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

Note: Cross-validate results using at least two complementary techniques to address instrumental limitations .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?

A systematic approach involves:

- pH-controlled hydrolysis studies : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 37°C. Monitor degradation via HPLC at timed intervals.

- Kinetic analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics.

- Product identification : Use LC-MS or GC-MS to identify hydrolysis products (e.g., phenoxypropanoic acid and ethanol) .

- Statistical rigor : Replicate experiments (n ≥ 3) and report uncertainties (e.g., ± SD) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods for volatile handling and closed systems for reactions .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) if dust generation is likely .

- Emergency measures : Maintain eyewash stations and safety showers. Document first-aid procedures for skin/eye contact .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in esterification or transesterification reactions?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate activation energies for reaction pathways (e.g., nucleophilic acyl substitution) .

- Molecular docking : Simulate interactions with enzymes (e.g., lipases) to predict catalytic efficiency in transesterification .

- Comparative analysis : Validate computational results against experimental kinetic data, addressing discrepancies via sensitivity testing .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, assay protocols) .

- Standardized bioassays : Re-evaluate activity using unified protocols (e.g., OECD guidelines for cytotoxicity) .

- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with controlled substituents to isolate contributing factors (e.g., electron-withdrawing groups enhancing anti-inflammatory effects) .

Q. How can researchers optimize the enantiomeric synthesis of this compound for chiral drug development?

- Catalytic asymmetric synthesis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee) .

- Chromatographic resolution : Use chiral stationary phases (CSPs) in HPLC for enantiomer separation and purity assessment.

- Kinetic resolution : Monitor reaction progress with polarimetry or chiral GC to minimize racemization .

Data Management and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for Type I errors (e.g., Tukey’s HSD) .

- Uncertainty quantification : Report confidence intervals (95% CI) and use tools like Monte Carlo simulations for error propagation .

Q. How should researchers address gaps in decomposition product data for this compound under oxidative conditions?

- Advanced analytical workflows : Combine GC×GC-TOF/MS and NMR to detect trace byproducts .

- Stability-indicating methods : Validate assays to distinguish parent compound degradation from matrix interference .

- Collaborative verification : Share raw data via repositories (e.g., Zenodo) for independent replication .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.